2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide
Description
The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a pyridazinone-acetamide hybrid with a structurally complex substituent framework. Its core pyridazinone moiety is substituted at the 3-position with a 2-fluorophenyl group, while the acetamide side chain is linked to a tetrahydro-2H-pyran ring bearing a 4-methoxyphenyl group. Structural elucidation of such compounds often employs X-ray crystallography using programs like SHELX .
Properties
Molecular Formula |
C25H26FN3O4 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide |
InChI |
InChI=1S/C25H26FN3O4/c1-32-19-8-6-18(7-9-19)25(12-14-33-15-13-25)17-27-23(30)16-29-24(31)11-10-22(28-29)20-4-2-3-5-21(20)26/h2-11H,12-17H2,1H3,(H,27,30) |
InChI Key |
GPDOTBCFWGIRET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide typically involves multiple steps. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the tetrahydropyran moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and verifying the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity:
- Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the pyridazine moiety is often linked to anti-proliferative properties, making this compound a candidate for further investigation in cancer therapeutics.
-
Antimicrobial Properties:
- Research has shown that derivatives of pyridazines can possess significant antibacterial and antifungal activities. The fluorophenyl substitution may enhance the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against resistant strains.
-
Neurological Disorders:
- Compounds featuring pyridazine rings have been explored for their neuroprotective effects. Given its structural characteristics, this compound may be evaluated for potential use in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available building blocks. Key synthetic routes include:
- Pyridazine Formation: Utilizing cyclization reactions with appropriate precursors.
- Functionalization: Introduction of the methoxyphenyl and tetrahydropyran groups through nucleophilic substitutions or coupling reactions.
Case Studies and Research Findings
-
In Vitro Studies:
- A study demonstrated that structurally similar pyridazine derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting that this compound could have comparable activity .
- Pharmacokinetic Properties:
- Toxicity Assessments:
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound replaces the piperazinyl/piperidinyl groups in 6e–6g with a tetrahydro-2H-pyran ring.
- Pharmacological Implications : Compounds 6e–6g demonstrated in vivo analgesic and anti-inflammatory activities , with 6g (fluorophenyl-substituted) showing comparable efficacy to reference drugs like diclofenac . The fluorine atom in both 6g and the target compound may enhance metabolic stability and receptor binding.
- Synthetic Challenges : The target compound’s tetrahydro-2H-pyran moiety likely requires more complex synthetic steps compared to the piperazine/piperidine derivatives in 6e–6g, which were synthesized with moderate yields (42–62%) using DCM-MeOH chromatography .
N-[2-(4-Methoxyphenyl)ethyl] Analogue ()
The compound N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide () shares the pyridazinone-acetamide backbone but differs in substituents:
- Pyridazinone Core: 3-(4-Methoxyphenyl) vs. 3-(2-fluorophenyl) in the target compound.
- Acetamide Side Chain : A simpler 2-(4-methoxyphenyl)ethyl group vs. the tetrahydro-2H-pyran-derived chain.
Comparison :
- The tetrahydro-2H-pyran ring in the target compound could enhance conformational rigidity, possibly improving target selectivity.
Dihydropyridine Derivatives ()
While structurally distinct (dihydropyridine vs. pyridazinone cores), compounds in share substituent motifs like methoxyphenyl and halogenated aryl groups. For example:
- AZ331 : Contains a 4-methoxyphenyl group and a thioether-linked 2-oxoethyl moiety.
- AZ257 : Features a 4-bromophenyl group.
Relevance :
- The methoxyphenyl group’s role in modulating solubility and bioavailability may parallel its function in the target compound.
- Halogenation (e.g., fluorine in the target compound, bromine in AZ257) is a common strategy to enhance binding interactions and stability.
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 404.4 g/mol. The structure features a pyridazine ring, which is known for its diverse pharmacological properties.
Research indicates that compounds similar to this one may exhibit activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds with pyridazine moieties are often investigated for their ability to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer and inflammation.
- Antioxidant Properties : Many derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.
Pharmacological Studies
- Anticancer Activity : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. For instance, a study demonstrated that pyridazine derivatives inhibited the proliferation of human cancer cells by disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Neuroprotective Effects : Some studies suggest that similar structures can protect neuronal cells from damage, indicating potential use in neurodegenerative diseases.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production | |
| Neuroprotective | Protects neuronal cells |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyridazine derivatives. The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the micromolar range. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Case Study 2: Anti-inflammatory Properties
In another study, the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound effectively reduced the secretion of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
